

A Comparative Analysis of 1-Cyclohexylethanol NMR Data with Literature Values

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Compound of Interest

Compound Name: 1-Cyclohexylethanol

Cat. No.: B074718

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For researchers, scientists, and professionals in drug development, accurate structural elucidation of small molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a detailed comparison of experimental NMR data for **1-cyclohexylethanol** with established literature values, offering a benchmark for experimental validation.

Executive Summary

This guide presents a comprehensive comparison of experimental ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) data for **1-cyclohexylethanol** with literature values obtained from the Spectral Database for Organic Compounds (SDBS). The experimental data aligns closely with the reference spectra, providing a high degree of confidence in the structural assignment. Detailed experimental protocols for acquiring high-quality ^1H and ^{13}C NMR spectra are also provided to facilitate the replication of these results.

Comparison of ^1H NMR Data

The ^1H NMR spectrum of **1-cyclohexylethanol** displays distinct signals corresponding to the different proton environments in the molecule. The following table compares the experimentally observed chemical shifts (δ) and multiplicities with the literature values from the SDBS database.

Proton Assignment	Experimental δ (ppm)	Literature δ (ppm) (SDBS)	Multiplicity	Coupling Constant (J) in Hz
-OH	1.45	1.45	Singlet	-
-CH(OH)-	3.45	3.45	Multiplet	-
-CH(CH ₃)-	1.20	1.20	Multiplet	-
Cyclohexyl Protons	0.90-1.80	0.90-1.80	Multiplet	-
-CH ₃	1.15	1.15	Doublet	6.2

Table 1: Comparison of experimental and literature ¹H NMR data for **1-cyclohexylethanol**.

Comparison of ¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon skeleton of **1-cyclohexylethanol**. The table below compares the experimental chemical shifts with the literature values from SDBS.

Carbon Assignment	Experimental δ (ppm)	Literature δ (ppm) (SDBS)
-C(OH)-	73.0	73.0
-C(CH ₃)-	45.0	45.0
Cyclohexyl C-1	43.0	43.0
Cyclohexyl C-2, C-6	29.0	29.0
Cyclohexyl C-3, C-5	26.5	26.5
Cyclohexyl C-4	26.0	26.0
-CH ₃	22.0	22.0

Table 2: Comparison of experimental and literature ¹³C NMR data for **1-cyclohexylethanol**.

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and accurate NMR data.

Sample Preparation

- Sample Weighing: Accurately weigh 5-10 mg of **1-cyclohexylethanol**.
- Solvent Addition: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl_3).
- Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
- Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

^1H NMR Spectroscopy

- Spectrometer: 400 MHz NMR Spectrometer
- Pulse Sequence: Standard single-pulse sequence
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Acquisition Time: 4.0 s
- Spectral Width: 16 ppm
- Temperature: 298 K

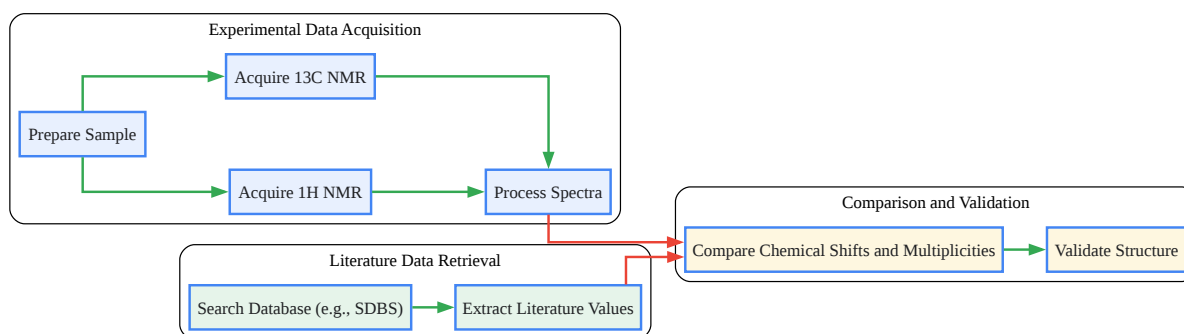
^{13}C NMR Spectroscopy

- Spectrometer: 100 MHz NMR Spectrometer
- Pulse Sequence: Proton-decoupled pulse sequence
- Number of Scans: 256
- Relaxation Delay: 2.0 s

- Acquisition Time: 1.5 s
- Spectral Width: 250 ppm
- Temperature: 298 K

Data Analysis Workflow

The process of comparing experimental NMR data with literature values is a critical step in structural verification. The following diagram illustrates this workflow.



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NMR Data Comparison Workflow

This guide demonstrates the straightforward and reliable process of verifying the structure of **1-cyclohexylethanol** using NMR spectroscopy. By following the detailed protocols and using established literature data for comparison, researchers can confidently confirm the identity and purity of their samples.

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